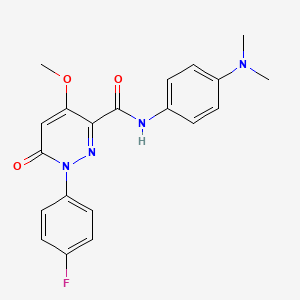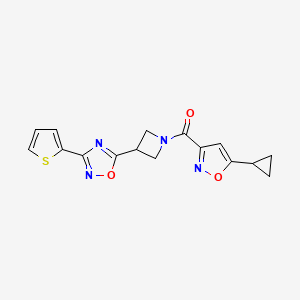![molecular formula C9H6N4O3 B2885470 6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid CAS No. 1342973-32-3](/img/structure/B2885470.png)
6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” is a chemical compound with the empirical formula C5H4N2O3 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-oxo-1,6-dihydropyridines, which are structurally similar to the compound , has been reported in the literature . The general synthesis of these analogues began with the appropriately substituted ethyl acetoacetates . A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were also synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .Molecular Structure Analysis
The molecular structure of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” can be represented by the InChI code: 1S/C5H4N2O3/c8-4-1-3 (5 (9)10)2-6-7-4/h1-2H, (H,7,8) (H,9,10) .Applications De Recherche Scientifique
Inhibition of Matrix Metalloproteinases (MMPs)
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized, and their inhibition effects on MMP 3, MMP 12, and MMP 13 were evaluated . The pharmacological results showed that they have potent and highly selective activity of inhibiting MMP 13 . MMPs are a family of Zn-dependent endopeptidases involved in the degradation and repair of the major components of the extracellular matrix of connective tissues .
Treatment of Diseases Related to Over-expression of MMPs
The over-expression of MMPs is associated with a number of pathological processes such as psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth and metastasis, and unwanted degradation of extracellular proteins . The synthetic MMPs inhibitors with low molecular weights are used in the treatment of these diseases .
Selective Inhibition of MMP 13
Clinical administration of broad spectrum MMP inhibitors has been implicated in severe musculo-skeletal side effects. Consequently, research has been focused on designing inhibitors that could selectively inhibit MMP 13 . A series of pyrimidine derivatives has been shown to be highly selective inhibitors of MMP 13 .
Design of Novel MMP Inhibitors
To overcome the nonselective toxicity, novel MMP inhibitors, which do not bind the catalytic zinc ion, were designed . These inhibitors generally include a zinc binding group (ZBG), capable to efficiently chelate the catalytic zinc ion, bound to a substrate-like fragment designed to fit the S1′ primary specificity subsite and adjacent subsites .
Safety and Hazards
Orientations Futures
As for future directions, more research is needed to fully understand the potential applications and mechanisms of action of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid”. Given the interest in similar compounds as CDK5 inhibitors , it would be interesting to explore this compound’s potential in this area. Additionally, further studies could investigate its potential role in other biological processes or its use in the synthesis of other compounds.
Propriétés
IUPAC Name |
6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGZNOBMPOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


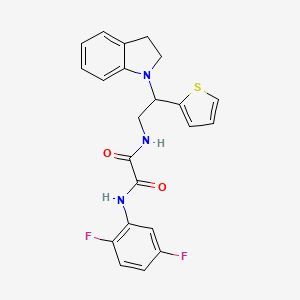
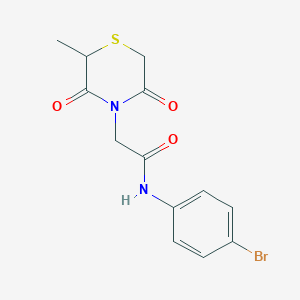
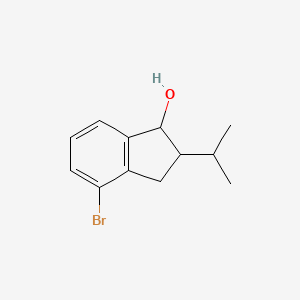
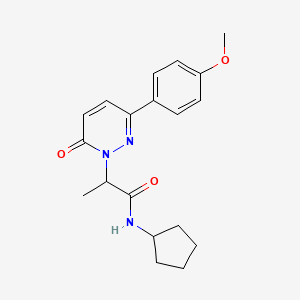
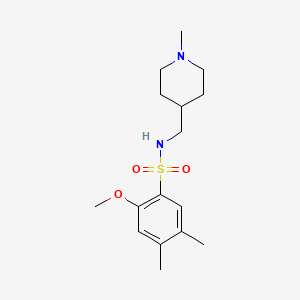
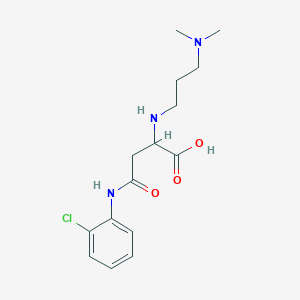
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)
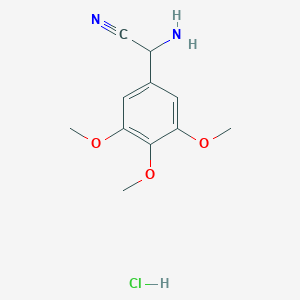
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
